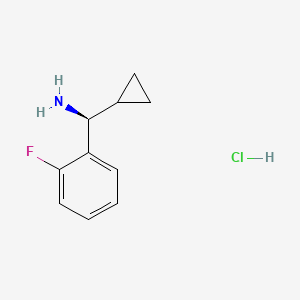

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

Description

BenchChem offers high-quality (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(S)-cyclopropyl-(2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERUEQOFZLOJJX-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=CC=C2F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704205 | |

| Record name | (S)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844470-82-2 | |

| Record name | Benzenemethanamine, α-cyclopropyl-2-fluoro-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844470-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-Cyclopropyl-1-(2-fluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

Abstract

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a key chemical intermediate recognized for its utility in the synthesis of neurologically active compounds and other pharmaceutical agents.[1][2] Its chemical structure, featuring a primary amine adjacent to a stereocenter, a strained cyclopropyl ring, and an electron-withdrawing 2-fluorophenyl group, imparts a unique set of physicochemical properties. The basicity of the amine, quantified by its pKa, is a critical parameter that dictates the molecule's ionization state, solubility, lipophilicity, and ultimately its behavior in biological systems. This guide provides a comprehensive analysis of the basic properties of this compound, offering a theoretical framework, practical experimental protocols, and an in-depth discussion of the implications for drug discovery and development professionals.

Physicochemical Characterization: A Foundation for Application

Understanding the fundamental physicochemical properties of a molecule is paramount in drug development. For an ionizable compound like (S)-Cyclopropyl(2-fluorophenyl)methanamine, these properties are interdependent and heavily influenced by pH.

Chemical Identity and Structure

-

Chemical Name: (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

-

Synonyms: (S)-cyclopropyl-(2-fluorophenyl)methanamine,hydrochloride[3]

-

CAS Number: 844470-82-2[4]

-

Molecular Formula: C₁₀H₁₃ClFN[3]

-

Molecular Weight: 201.67 g/mol [3]

-

Appearance: White crystalline solid[1]

The molecule's structure is defined by a chiral center with (S)-stereochemistry, directly attached to a primary amine, a cyclopropyl group, and a 2-fluorophenyl ring. The hydrochloride salt form indicates that the basic amine has been protonated to form an ammonium cation, with chloride as the counter-ion.

Basicity and pKa Analysis: The Core Attribute

The basicity of the primary amine is the most influential chemical characteristic of the molecule. It is quantified by the pKa of its conjugate acid, the protonated ammonium group (R-NH₃⁺).

-

Baseline - Cyclopropylamine: The parent structure, cyclopropylamine, has a reported pKa of approximately 9.10. The cyclopropyl group, due to its high s-character, is slightly electron-withdrawing compared to a simple alkyl group but does not drastically reduce the basicity of the amine.

-

Influence of the Phenyl Group: Replacing a hydrogen with a phenyl group (like in benzylamine, pKa ~9.3) typically has a minor effect on the pKa of an adjacent amine.

-

The Ortho-Fluoro Substituent Effect: The dominant electronic effect comes from the 2-fluorophenyl group. Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through induction. This effect significantly reduces the electron density on the nitrogen atom, making the lone pair less available for protonation.[5] Electron-withdrawing groups are known to decrease the pKa of amines.[5] For instance, the pKa of aniline (4.6) is much lower than that of cyclohexylamine (10.66) due to the delocalization of the lone pair into the aromatic ring.[6] The ortho-fluoro substituent in this specific molecule will exert a powerful inductive pull, lowering the basicity.

Considering these factors, the pKa of (S)-Cyclopropyl(2-fluorophenyl)methanamine is estimated to be in the range of 8.0 to 8.8 . This value is lower than that of simple alkylamines but reflects that the amine is benzylic and not directly attached to the aromatic ring, thus mitigating the resonance-based basicity reduction seen in anilines. This estimated pKa indicates that the compound will be predominantly in its protonated, ionized form at physiological pH (7.4).

Lipophilicity (LogP vs. LogD)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. For ionizable molecules, it's essential to distinguish between LogP and LogD.[7]

-

LogP: The partition coefficient of the neutral (free base) form of the molecule. A calculated LogP for the free base has been reported as 2.6573.[3] This value suggests moderate lipophilicity for the uncharged species.

-

LogD: The distribution coefficient, which accounts for all species (ionized and neutral) at a specific pH.[8] Since the pKa is estimated to be ~8.0-8.8, at physiological pH (7.4), the molecule will be mostly ionized. The ionized form is significantly more water-soluble and less lipophilic. Therefore, the LogD₇.₄ will be substantially lower than the LogP . This pH-dependent lipophilicity is a key factor in its pharmacokinetic profile.

Solubility

The conversion of the free base into its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and stability.[9] As a crystalline solid salt, (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is expected to have good solubility in water and other polar solvents. This property is advantageous for creating aqueous formulations for in vitro assays and for facilitating absorption in the gastrointestinal tract, where it will readily dissolve before partitioning across membranes.[9]

Summary of Physicochemical Properties

| Property | Value / Description | Significance |

| CAS Number | 844470-82-2[4] | Unique chemical identifier. |

| Molecular Formula | C₁₀H₁₃ClFN[3] | Defines the elemental composition. |

| Molecular Weight | 201.67 g/mol [3] | Important for molar calculations and dosimetry. |

| Appearance | White crystalline solid[1] | Indicates purity and solid-state form. |

| Estimated pKa | 8.0 - 8.8 | Determines ionization state; crucial for ADME properties. |

| Calculated LogP | 2.6573 (for free base)[3] | Intrinsic lipophilicity of the neutral molecule. |

| Expected LogD at pH 7.4 | < 2.0 | Effective lipophilicity under physiological conditions. |

| Form | Hydrochloride Salt | Enhances aqueous solubility, stability, and handling.[9] |

Experimental Determination of Basic Properties

Accurate determination of the pKa is essential for building precise structure-activity relationships (SAR) and pharmacokinetic models. Potentiometric titration is a reliable and widely used method for this purpose.[10]

Protocol: Potentiometric Titration for pKa Determination

This protocol outlines the steps to determine the pKa of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.

Objective: To accurately measure the pKa of the conjugate acid of the amine.

Materials:

-

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)[4]

-

Potassium Chloride (KCl) for ionic strength adjustment[4]

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Solution Preparation: Prepare an aqueous solution of the compound (e.g., 1 mM).[4] Adjust the ionic strength of the solution to a constant value (e.g., 0.15 M) using KCl to minimize activity coefficient variations.[4]

-

Acidification: Place a known volume of the sample solution in a beaker.[11] Add a sufficient amount of 0.1 M HCl to lower the pH to ~2, ensuring the amine is fully protonated (R-NH₃⁺).

-

Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode.[11] Begin titrating the solution by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.[11]

-

Endpoint Determination: Continue the titration past the equivalence point (where a sharp change in pH occurs). The pKa is determined from the titration curve as the pH at which 50% of the acid has been neutralized. This corresponds to the midpoint of the buffer region on the curve.

-

Data Analysis: Plot pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point or by using the first derivative of the curve to find the inflection point (equivalence point) and then calculating the half-volume.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the compound's basic and related properties.

Caption: Workflow for Physicochemical Profiling.

The Role of Basicity in a Pharmaceutical Context

The basicity of an amine is not an isolated parameter; it has profound effects on the entire drug discovery and development cascade.[12] Tuning the pKa is a key strategy in lead optimization.[13]

Influence on ADME Properties

The pKa value directly influences Absorption, Distribution, Metabolism, and Excretion (ADME).

-

Absorption: According to the pH-partition hypothesis, drugs are absorbed in their un-ionized, more lipophilic form. With a pKa of ~8.0-8.8, the compound will be mostly ionized in the acidic environment of the stomach but will have a higher fraction of the neutral form in the more alkaline environment of the small intestine, facilitating absorption.

-

Distribution: Once in the bloodstream (pH ~7.4), the compound will exist primarily as the protonated ammonium cation. This high degree of ionization can limit its ability to cross the blood-brain barrier but can also be leveraged to target specific tissues or compartments.

-

Metabolism: The amine group can be a site for metabolic reactions. Furthermore, cyclopropylamines are known to be mechanism-based inhibitors of cytochrome P450 enzymes, a process that involves oxidation at the nitrogen atom.[8]

-

Excretion: The water-soluble, ionized form is more readily excreted by the kidneys.

Caption: Influence of Ionization on Drug Absorption.

Implications for Target Binding

In many drug-receptor interactions, the protonated form of an amine is crucial for binding. The positively charged ammonium group can form strong ionic bonds (salt bridges) with negatively charged amino acid residues (e.g., aspartate, glutamate) in the target protein's binding pocket. This high-energy interaction can significantly contribute to binding affinity and selectivity. The specific stereochemistry of the (S)-enantiomer ensures the precise orientation of the cyclopropyl, 2-fluorophenyl, and ammonium groups within the binding site to maximize these favorable interactions.

Rationale for Hydrochloride Salt Selection

The use of the hydrochloride salt form is a deliberate and strategic choice in pharmaceutical development for several key reasons:

-

Enhanced Solubility: As previously discussed, salts of basic drugs are generally more water-soluble than the free base.[14]

-

Improved Stability: The salt form is often more crystalline and less prone to degradation, leading to a longer shelf-life.[9]

-

Ease of Handling: Crystalline solids are easier to handle, weigh, and formulate compared to potentially oily or low-melting-point free bases.

-

Consistent Bioavailability: A well-defined, stable salt form helps ensure consistent dissolution and absorption, leading to more predictable bioavailability.[14]

Synthesis and Handling

Overview of Synthetic Routes

The synthesis of chiral cyclopropylamines often involves multi-step sequences. Common strategies for related structures include the diastereoselective cyclopropanation of a chiral precursor derived from a cinnamic acid, followed by a Curtius rearrangement to form the primary amine.[14] Another modern approach involves the titanium-mediated coupling of nitriles with Grignard reagents.[15] The final step typically involves treating the purified free base with hydrochloric acid (e.g., HCl in ether) to precipitate the stable hydrochloride salt.[16]

Stability and Storage

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a stable crystalline solid. For long-term preservation of its integrity, it should be stored in a well-sealed container in a dry place, often at room temperature.[4]

Conclusion

The basicity of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a cornerstone of its chemical identity and pharmaceutical utility. With an estimated pKa in the range of 8.0-8.8, this primary amine exists predominantly in its protonated, water-soluble form under physiological conditions. This fundamental property profoundly influences its solubility, lipophilicity, ADME profile, and potential for strong ionic interactions with biological targets. The selection of the hydrochloride salt form is a strategic decision to optimize the compound's physical properties for research and development. A thorough understanding and experimental validation of these basic properties are critical for any scientist or researcher utilizing this versatile building block in the pursuit of novel therapeutics.

References

-

MySkinRecipes. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubChem. Available at: [Link]

-

Journal of Engineering Research and Applied Science. (2021). Statistical Analysis of Substituent Effects on pKa of Aniline. Available at: [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available at: [Link]

-

Wikipedia. Hydrochloride. Available at: [Link]

-

DrugBank Online. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. Available at: [Link]

- P. H. Stahl, C. G. Wermuth. (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons.

-

DergiPark. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

Drug Discovery Resources. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Development of Methods for the Determination of pKa Values. PubChem. Available at: [Link]

-

Lead Sciences. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. Available at: [Link]

-

Organic Chemistry Portal. (2001). New and easy route to primary cyclopropylamines from nitriles. Available at: [Link]

- Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride - Lead Sciences [lead-sciences.com]

- 5. journaleras.com [journaleras.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. acdlabs.com [acdlabs.com]

- 8. LogD/LogP - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. siue.edu [siue.edu]

- 13. researchgate.net [researchgate.net]

- 14. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 15. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 16. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride CAS number 844470-82-2

An In-Depth Technical Guide to (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS 844470-82-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, with CAS number 844470-82-2, is a pivotal chiral amine building block in contemporary medicinal chemistry. Its unique structural combination of a cyclopropyl group, a fluorinated phenyl ring, and a specific stereocenter makes it a valuable intermediate for synthesizing complex molecular architectures with significant therapeutic potential. This guide offers a comprehensive technical exploration of its synthesis, characterization, and applications, providing field-proven insights into its strategic use in drug discovery and development. We will dissect the causality behind synthetic choices, outline self-validating analytical protocols, and ground all claims in authoritative scientific literature.

Introduction: The Strategic Value of Fluorinated Chiral Amines

Chiral amines are fundamental components of a vast number of active pharmaceutical ingredients (APIs). The specific three-dimensional arrangement (stereochemistry) of these amines is often critical for biological activity, as molecular recognition at the target receptor or enzyme is highly sensitive to stereoisomerism. The "(S)" designation in the topic compound indicates a specific and pure enantiomer, which is crucial for achieving desired pharmacological effects while minimizing potential off-target activities or toxicity associated with the other enantiomer.

Furthermore, the incorporation of a fluorine atom and a cyclopropyl moiety introduces unique and advantageous properties. The 2-fluoro substitution on the phenyl ring can significantly alter the molecule's electronic properties, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles. The cyclopropyl group, a "bioisostere" of a phenyl ring or a vinyl group, introduces conformational rigidity and can enhance binding affinity to protein targets. It is this precise combination of features that positions (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride as a high-value intermediate in the synthesis of novel therapeutics.

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is the first step in its effective application. These characteristics influence reaction conditions, purification strategies, and formulation.

| Property | Value |

| CAS Number | 844470-82-2 |

| Molecular Formula | C₁₀H₁₃ClFNO |

| Molecular Weight | 201.67 g/mol |

| Appearance | White to off-white crystalline solid |

| Chemical Name | (S)-1-(2-Fluorophenyl)-1-cyclopropylmethanamine hydrochloride |

| Synonyms | (alphaS)-alpha-Cyclopropyl-2-fluorobenzenemethanamine hydrochloride |

The hydrochloride salt form is commonly supplied as it enhances the stability and water solubility of the free amine, simplifying handling and its use in aqueous reaction media.

Synthesis and Enantioselective Control

The synthesis of a single enantiomer amine like (S)-Cyclopropyl(2-fluorophenyl)methanamine is a non-trivial challenge that requires precise stereochemical control. The primary strategies involve either building the chirality into the molecule from the start (asymmetric synthesis) or separating the desired enantiomer from a racemic mixture (chiral resolution).

Asymmetric Synthesis Workflow

Asymmetric synthesis is often the more elegant and efficient approach, avoiding the loss of 50% of the material inherent in classical resolution. A common strategy involves the asymmetric reduction of a precursor ketone.

Caption: Asymmetric synthesis of the target amine via a prochiral ketone.

Methodology Explained:

-

Grignard Reaction: The synthesis begins with a nucleophilic attack of cyclopropyl magnesium bromide on 2-fluorobenzonitrile. This reaction forms the key carbon skeleton, resulting in the prochiral ketone, cyclopropyl(2-fluorophenyl)methanone, after acidic workup. The choice of a Grignard reagent is based on its high reactivity and commercial availability.

-

Asymmetric Reduction: This is the chirality-inducing step. The ketone is reduced to the corresponding alcohol using a chiral catalyst system. Common systems include Noyori-type ruthenium catalysts or Corey-Bakshi-Shibata (CBS) catalysts. The specific choice of catalyst and its ligands dictates which enantiomer ((R) or (S)) of the alcohol is formed. This step is critical for establishing the desired stereocenter.

-

Conversion to Amine: The resulting chiral alcohol is then converted to the amine. This can be achieved through several multi-step sequences, such as conversion to a leaving group (e.g., mesylate) followed by substitution with an azide and subsequent reduction, or via a Mitsunobu reaction with a nitrogen source.

-

Salt Formation: The final free amine is often unstable or difficult to handle as an oil. Reacting it with hydrochloric acid (typically dissolved in a solvent like ether or isopropanol) precipitates the stable, crystalline hydrochloride salt, which is easier to purify, handle, and store.

Key Applications in Drug Development

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is not a therapeutic agent itself but a crucial building block. Its primary value lies in its incorporation into larger, more complex molecules that are being investigated as potential drugs.

Intermediate for Investigational Compounds

This amine is a documented intermediate in the synthesis of various investigational drugs, often in the fields of oncology and neurology. Its structure frequently serves as a key fragment that interacts with the target protein. For example, it can be used to synthesize inhibitors of specific enzymes or modulators of receptors where the combination of the cyclopropyl and fluorophenyl groups provides an optimal fit and desired electronic properties for potent binding.

Caption: General workflow for incorporating the amine into a final API.

The amine functionality of the molecule provides a reactive handle for coupling with other molecular fragments, typically through amide bond formation with a carboxylic acid or nucleophilic substitution on an electrophilic partner.

Analytical and Quality Control Protocols

Ensuring the identity, purity, and stereochemical integrity of this intermediate is paramount for its successful use in GMP (Good Manufacturing Practice) synthesis. A multi-pronged analytical approach is required.

Step-by-Step Analytical Workflow

1. Identity Confirmation (NMR & Mass Spectrometry):

- Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

- ¹H NMR: Acquire a proton NMR spectrum. The spectrum should show characteristic signals for the cyclopropyl protons (a complex multiplet at low field), the aromatic protons (multiplets in the aromatic region, showing splitting patterns consistent with a 2-fluoro substitution), and the methine proton adjacent to the nitrogen.

- ¹³C NMR: Confirm the number of unique carbon atoms.

- ¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.

- Mass Spec (ESI+): Dissolve a small amount in a suitable solvent (e.g., methanol). The analysis should show a prominent ion corresponding to the mass of the free amine [M+H]⁺.

2. Purity Assessment (HPLC):

- Protocol: Use a reverse-phase High-Performance Liquid Chromatography (HPLC) method.

- Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

- Mobile Phase: A gradient of water (with an additive like 0.1% TFA or formic acid) and acetonitrile.

- Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 254 nm).

- Validation: The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks. A purity level of >98% is typically required for pharmaceutical intermediates.

3. Chiral Purity Determination (Chiral HPLC):

- Trustworthiness: This is the most critical test to validate the "(S)" configuration. Standard HPLC cannot distinguish between enantiomers.

- Protocol:

- Column: A specialized chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

- Mobile Phase: Typically a non-polar mobile phase like a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.

- Validation: A pure sample of the (S)-enantiomer should show a single peak. To validate the method, a racemic sample (containing both S and R enantiomers) should be injected to show two baseline-separated peaks. The enantiomeric excess (e.e.) is calculated from the peak areas. A value of >99% e.e. is generally required.

Safe Handling and Storage

Proper handling is essential for user safety and to maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is hydroscopic and should be protected from moisture. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is more than just a chemical reagent; it is an enabling tool in drug discovery. Its carefully designed structure provides medicinal chemists with a versatile platform to introduce desirable properties into new drug candidates. The synthesis requires precise control over stereochemistry, and its quality must be verified by a rigorous set of analytical methods. As the quest for novel therapeutics continues, the strategic application of such sophisticated, high-value building blocks will remain a cornerstone of innovation in the pharmaceutical industry.

References

(Note: The following are representative sources and similar information can be found across major chemical supplier catalogs and patent databases. URLs are directed to landing pages for stability.)

Unraveling the Enigmatic Mechanism of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chiral amine of significant interest in contemporary medicinal chemistry. Its unique structural amalgamation, featuring a cyclopropyl ring, a fluorinated phenyl group, and a primary amine, positions it as a versatile scaffold for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of the putative mechanisms of action for this compound, drawing upon evidence from structurally analogous molecules and outlining robust experimental protocols for target validation and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents.

Introduction: The Structural and Pharmacological Significance of a Unique Chiral Amine

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride emerges as a compelling molecule in the landscape of CNS drug discovery. Its constituent chemical motifs are not merely incidental; they are deliberate inclusions known to confer desirable pharmacological properties. The cyclopropylamine moiety is a well-established pharmacophore, recognized for its role in the mechanism-based inhibition of flavin-dependent enzymes, most notably monoamine oxidases (MAO).[1][2] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and improve brain penetration, crucial attributes for CNS drug candidates.[3] The specific (S)-enantiomer configuration introduces stereoselectivity, a critical factor for specific receptor interactions and minimizing off-target effects.[4]

While direct and extensive studies on the precise mechanism of action of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride are not abundantly available in the public domain, its structural similarity to known CNS modulators allows for the formulation of well-grounded hypotheses. This guide will delve into two primary, plausible mechanisms of action: inhibition of monoamine oxidase and agonism of serotonin receptors, particularly the 5-HT2C subtype.

Postulated Mechanism of Action I: Monoamine Oxidase Inhibition

The cyclopropylamine scaffold is a hallmark of a class of irreversible MAO inhibitors.[1][5] These enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft.[6] Inhibition of MAO leads to an increase in the concentration of these neurotransmitters, a therapeutic strategy employed in the treatment of depression and Parkinson's disease.[6]

The Chemistry of Irreversible Inhibition

The proposed mechanism for MAO inhibition by cyclopropylamines involves the enzyme's flavin adenine dinucleotide (FAD) cofactor. The amine of the cyclopropylamine is oxidized by FAD, leading to the opening of the strained cyclopropyl ring. This generates a reactive intermediate that forms a covalent adduct with the FAD cofactor, thereby irreversibly inactivating the enzyme.

Figure 1: Proposed workflow for the irreversible inhibition of Monoamine Oxidase by a cyclopropylamine-containing compound.

Experimental Validation of MAO Inhibition

To ascertain whether (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride acts as an MAO inhibitor, a series of well-defined in vitro assays are required.

Experimental Protocol: In Vitro MAO Inhibition Assay

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A fluorescent or radiolabeled substrate appropriate for each enzyme isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Assay Principle: The assay measures the enzymatic activity of MAO by monitoring the conversion of the substrate to its product. The inhibitory potential of the test compound is determined by its ability to reduce this activity.

-

Procedure: a. Pre-incubate varying concentrations of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride with each MAO isoform for a defined period (e.g., 30 minutes) to allow for potential time-dependent irreversible inhibition. b. Initiate the enzymatic reaction by adding the substrate. c. After a specific incubation time, terminate the reaction. d. Quantify the product formation using a suitable detection method (e.g., fluorescence plate reader or liquid scintillation counting).

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A low IC50 value indicates potent inhibition.

Table 1: Hypothetical Data for MAO Inhibition Assay

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) |

| (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl | 500 | 50 | 10 |

| Known Selective MAO-B Inhibitor | >10,000 | 10 | >1000 |

| Known Non-Selective MAO Inhibitor | 100 | 120 | ~1 |

Postulated Mechanism of Action II: Serotonin 2C Receptor Agonism

The 2-phenylcyclopropylmethylamine scaffold is also present in compounds designed as agonists for the serotonin 2C (5-HT2C) receptor.[3][7] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a promising target for the treatment of various CNS disorders, including obesity, schizophrenia, and anxiety.[7]

Molecular Interactions at the 5-HT2C Receptor

Agonist binding to the 5-HT2C receptor is thought to involve specific interactions with key amino acid residues within the receptor's transmembrane helices. The fluorophenyl ring of the ligand may engage in π-π stacking or hydrophobic interactions, while the protonated amine can form a salt bridge with an acidic residue, such as an aspartate.[3] The cyclopropyl group can also contribute to binding through hydrophobic interactions.

Figure 2: Canonical Gq-coupled GPCR signaling pathway, a likely downstream effect of 5-HT2C receptor agonism.

Experimental Validation of 5-HT2C Receptor Agonism

A combination of binding and functional assays is necessary to confirm and characterize the activity of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride at the 5-HT2C receptor.

Experimental Protocol: Radioligand Binding Assay

-

Source: Cell membranes expressing the human 5-HT2C receptor.

-

Radioligand: A high-affinity radiolabeled antagonist for the 5-HT2C receptor (e.g., [3H]mesulergine).

-

Assay Principle: This is a competitive binding assay that measures the ability of the test compound to displace the radioligand from the receptor.

-

Procedure: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. b. After reaching equilibrium, separate the bound and free radioligand by rapid filtration. c. Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the Ki (inhibitory constant), which reflects the affinity of the compound for the receptor.

Experimental Protocol: Functional Assay (Calcium Flux)

-

Cell Line: A cell line stably expressing the human 5-HT2C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Assay Principle: The 5-HT2C receptor couples to the Gq signaling pathway, which leads to an increase in intracellular calcium upon agonist stimulation. This change in calcium concentration is detected by the fluorescent dye.

-

Procedure: a. Plate the cells in a microplate. b. Add varying concentrations of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. c. Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the EC50 (effective concentration 50), which is the concentration of the agonist that produces 50% of the maximal response. Also, determine the Emax (maximum effect) relative to a known full agonist.

Table 2: Hypothetical Data for 5-HT2C Receptor Assays

| Compound | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) |

| (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl | 150 | 300 | 85 (Partial Agonist) |

| Known 5-HT2C Full Agonist | 50 | 100 | 100 |

| Known 5-HT2C Antagonist | 20 | No activity | 0 |

Concluding Remarks and Future Directions

The available evidence from structurally related compounds strongly suggests that (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride possesses the potential to act as either a monoamine oxidase inhibitor or a serotonin 2C receptor agonist. The experimental workflows detailed in this guide provide a robust framework for elucidating the precise mechanism of action of this intriguing molecule. Further investigations should also include selectivity profiling against other monoamine oxidase isoforms and serotonin receptor subtypes to fully characterize its pharmacological profile. Understanding the intricate molecular interactions of this compound will undoubtedly pave the way for the rational design of novel and improved therapeutics for a range of CNS disorders.

References

- MySkinRecipes. (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride.

- MySkinRecipes. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.

- Sigma-Aldrich. (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.

- PubChemLite. 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride.

- BLDpharm. (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine hydrochloride.

- Lead Sciences. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.

- Wikipedia. Monoamine oxidase inhibitor.

- PMC. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist.

- PMC. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism.

- MySkinRecipes. (5-Cyclopropyl-2-fluorophenyl)methanamine.

- Guidechem. (S)-Cyclopropyl(2-fluorophenyl)MethanaMine hydrochloride.

- PubMed. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases.

- ACS Publications. N-Cyclopropyltryptamines, potent monoamine oxidase inhibitors.

- ResearchGate. Synthesis Characterization CNS and Analgesic Studies of methyl 4-[(1E)-3-(Cyclopropylamino)-2-(2- Fluorophenyl)

- ResearchGate. cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases.

- ResearchGate. Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text.

- PubChem. (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride.

Sources

- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride: A Chiral Building Block for CNS Drug Discovery

This guide provides a comprehensive technical overview of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (CAS No. 844470-82-2), a specialized chiral amine of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, physicochemical properties, synthesis, analytical characterization, and its strategic application as a key building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Molecular Structure and Physicochemical Properties

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a white crystalline solid at room temperature.[1] Its structure is defined by a stereochemically pure (S)-enantiomer at the chiral center, which links a cyclopropyl group and a 2-fluorophenyl group to a central aminomethyl carbon. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation processes.

Structural Analysis

The molecule's unique three-dimensional arrangement is central to its utility. Key structural features include:

-

Chiral Center: The (S)-configuration at the benzylic carbon is critical. In drug development, enantiopure intermediates are essential for achieving stereospecific interactions with biological targets like enzymes and receptors, which leads to improved efficacy and reduced off-target effects.

-

Cyclopropyl Moiety: This small, strained carbocycle is a bioisostere for various functional groups.[1] Its rigid structure can lock the molecule into a specific conformation, which is advantageous for optimizing binding to a target protein. The high s-character of its C-C bonds also imparts unique electronic properties.

-

2-Fluorophenyl Group: The fluorine atom at the ortho position of the phenyl ring serves multiple strategic purposes. It can act as a hydrogen bond acceptor and introduces a dipole moment that can modulate binding affinity. Furthermore, the C-F bond is exceptionally stable, and its inclusion can block metabolic attack at that position, thereby improving the pharmacokinetic profile (e.g., metabolic stability) of derivative compounds.[2][3]

Physicochemical Data Summary

While specific experimental data such as melting point and pKa for this exact compound are not widely published, the table below consolidates its known identifiers and computed properties.

| Property | Value | Source(s) |

| Chemical Name | (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride | [1][4] |

| CAS Number | 844470-82-2 | [1][4] |

| Molecular Formula | C₁₀H₁₃ClFN | [1][4] |

| Molecular Weight | 201.67 g/mol | [4] |

| Appearance | White Crystalline Solid | [1] |

| Purity (Typical) | ≥97% | [4] |

| Storage Conditions | Room temperature, in a dry, sealed container | [2] |

| SMILES String | C1=CC=C(C(=C1)N)F.Cl | [4] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |

| Computed logP | 2.6573 | [4] |

Synthesis and Manufacturing

The synthesis of chiral cyclopropylamines like (S)-Cyclopropyl(2-fluorophenyl)methanamine is a non-trivial process that requires precise control of stereochemistry. While the specific, proprietary industrial synthesis route for this compound is not public, a logical and scientifically sound pathway can be constructed based on established methodologies for analogous structures.[3][5]

The key challenge is the stereoselective introduction of the amine group adjacent to the cyclopropyl and fluorophenyl rings. A common strategy involves the asymmetric synthesis of a precursor, followed by functional group transformations.

Retrosynthetic Analysis and Proposed Pathway

A plausible synthetic strategy begins with 2-fluorobenzonitrile and leverages a titanium-mediated cyclopropanation reaction, followed by chiral resolution.

Caption: Proposed Synthesis Workflow for the Target Compound.

Exemplary Laboratory Protocol (Conceptual)

This protocol is a conceptual illustration based on the Kulinkovich-Szymoniak reaction and is intended for informational purposes.[5] It must be adapted and optimized under controlled laboratory conditions.

Step 1: Synthesis of Racemic Cyclopropyl(2-fluorophenyl)methanamine

-

To a solution of titanium(IV) isopropoxide in anhydrous THF under an inert argon atmosphere at -78 °C, add ethylmagnesium bromide dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the active titanacyclopropane reagent.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-fluorobenzonitrile in anhydrous THF dropwise.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction with 1M HCl aqueous solution.

-

Extract the aqueous layer with ethyl acetate.

-

Basify the aqueous layer with NaOH to pH > 12 and extract with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine.

Step 2: Chiral Resolution

-

Dissolve the crude racemic amine in methanol.

-

Add a solution of an equimolar amount of a chiral resolving agent, such as L-(-)-dibenzoyltartaric acid, in methanol.

-

Allow the diastereomeric salt to crystallize, often by slow evaporation or cooling.

-

Isolate the desired diastereomeric salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

-

Treat the isolated salt with an aqueous base (e.g., NaOH) and extract the liberated (S)-free base into an organic solvent (e.g., ethyl acetate).

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified (S)-free base in a suitable solvent like isopropanol or diethyl ether.

-

Add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) dropwise with stirring.

-

The hydrochloride salt will precipitate. Isolate the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the compound.

Spectroscopic Analysis

While a public, validated spectrum for this specific compound is not available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

-

¹H NMR:

-

Aromatic Protons (phenyl ring): Multiple signals expected in the δ 7.0-7.5 ppm region, showing complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

Methine Proton (-CH-): A multiplet expected, shifted downfield due to the adjacent aromatic ring and nitrogen atom.

-

Amine Protons (-NH₂): A broad singlet, which may exchange with D₂O. In the hydrochloride salt form (-NH₃⁺), this signal would be broader and further downfield.

-

Cyclopropyl Protons: A series of complex multiplets in the upfield region (typically δ 0.5-1.5 ppm) characteristic of a strained ring system.

-

-

¹³C NMR: Distinct signals for each of the 10 carbon atoms would be expected, with the carbon attached to fluorine showing a large C-F coupling constant.

-

¹⁹F NMR: A single resonance for the fluorine atom on the phenyl ring.

-

Mass Spectrometry: The free base should show a clear molecular ion peak corresponding to its exact mass.

Chromatographic Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing both chemical and enantiomeric purity.

Workflow for Quality Control Analysis

Caption: A typical quality control workflow for the final product.

Protocol: Chiral HPLC for Enantiomeric Purity

-

Column Selection: A Chiral Stationary Phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are highly effective for separating enantiomers of primary amines.[6]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. A small amount of an amine modifier (e.g., diethylamine) is often added to reduce peak tailing and improve resolution.

-

Instrumentation:

-

HPLC system with a UV detector (detection wavelength typically ~254 nm or ~264 nm).[7]

-

Flow Rate: ~1.0 mL/min.

-

Column Temperature: Controlled, often at 25 °C.

-

-

Procedure:

-

Prepare a dilute solution of the sample in the mobile phase.

-

Inject the sample onto the chiral column.

-

The two enantiomers will be separated and elute at different retention times.

-

Calculate the enantiomeric excess (% ee) by integrating the peak areas of the (S)- and (R)-enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

-

Applications in Drug Discovery and Development

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block. Its structure is found in molecules targeting the CNS.[1]

Rationale for Use in CNS Targets

The fluorophenylcyclopropylamine scaffold is particularly valuable for developing modulators of serotonin (5-HT) and dopamine receptors.[2] A study on related fluorinated 2-phenylcyclopropylmethylamines identified potent and selective agonists for the 5-HT₂C receptor, a promising target for treating obesity and psychiatric disorders like schizophrenia.[3] The incorporation of this specific building block allows medicinal chemists to:

-

Optimize Potency and Selectivity: The defined stereochemistry and substituent pattern provide a precise framework to maximize interactions with the target receptor while minimizing activity at related receptors (e.g., 5-HT₂B, where agonism can cause cardiac issues).[3]

-

Enhance Pharmacokinetics: The fluorinated aryl group can improve metabolic stability and the cyclopropyl ring can confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]

Role as a Key Intermediate

This compound serves as a starting point for further chemical elaboration. The primary amine is a versatile functional handle that can be readily converted into amides, sulfonamides, or ureas, or used in reductive amination reactions to build more complex molecules. This allows for the systematic exploration of the structure-activity relationship (SAR) around a validated core scaffold.[2]

References

-

MySkinRecipes. (n.d.). (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Retrieved from [Link]

-

Yin, J., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience. Available at: [Link]

-

Spyridon, K., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Szabó, Z., et al. (2019). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. Available at: [Link]

-

TSpace - University of Toronto. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral HPLC for effective enantiomer separation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. Retrieved from [Link]

-

Repositorio Digital de la Universidad de La Rioja. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Southern Illinois University Edwardsville. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Retrieved from [Link]

-

YouTube. (2022, September 8). What are the various ways of Chiral Separation by using HPLC?. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

Lead Sciences. (n.d.). (R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. Retrieved from [Link]

-

Justia Patents. (n.d.). U.S. Patent, Patent Application and Patent Search. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride [myskinrecipes.com]

- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

Technical Monograph: (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

[1]

CAS Number: 844470-82-2 Molecular Formula: C₁₀H₁₃ClF N Molecular Weight: 201.67 g/mol Synonyms: (S)-α-Cyclopropyl-2-fluorobenzylamine HCl; (S)-1-(2-Fluorophenyl)-1-cyclopropylmethylamine hydrochloride.[1]

Executive Summary & Therapeutic Relevance

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a high-value chiral building block and analytical standard used in pharmaceutical development. Its structural core—a benzylic amine constrained by a cyclopropyl ring and modulated by an ortho-fluorine substitution—confers unique physicochemical properties essential for modern drug design.[2]

Core Applications:

-

Prasugrel Impurity Profiling: It serves as a critical reference standard for the degradation pathways of Prasugrel (Effient) , an antiplatelet agent containing the cyclopropyl-2-fluorophenyl ketone moiety.

-

Medicinal Chemistry Scaffold: The cyclopropyl amine motif is a "privileged structure" in GPCR ligands (e.g., 5-HT2C agonists) and HCV protease inhibitors. The cyclopropyl group restricts conformation and blocks metabolic oxidation at the benzylic position.

-

Chiral Resolution Agent: In rare instances, the free base is used as a resolving agent for acidic racemates due to its steric bulk and basicity.

Chemical Structure & Physicochemical Properties[4][5][6]

The compound exists as the hydrochloride salt of the (S)-enantiomer. The stereocenter is located at the benzylic carbon, connecting the electron-withdrawing 2-fluorophenyl ring and the electron-donating cyclopropyl group.

Table 1: Physicochemical Specifications

| Property | Specification |

| Appearance | White to off-white crystalline solid |

| Melting Point | >200°C (Decomposition typically >220°C) |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O |

| Chirality | (S)-Configuration (Levorotatory in MeOH) |

| Hygroscopicity | Moderate (Store under desiccant) |

| pKa (Calculated) | ~8.5–9.0 (Conjugate acid) |

Structural Logic & Conformation

The ortho-fluorine atom introduces a steric and electrostatic clash with the benzylic amine, influencing the preferred rotameric population. The cyclopropyl group acts as a bioisostere for an isopropyl or ethyl group but adds significant ring strain (27.5 kcal/mol) and π-character , allowing it to interact with aromatic systems (edge-to-face interactions) in protein binding pockets.

Synthesis & Manufacturing Methodologies

To achieve the strict enantiomeric purity (>99% ee) required for pharmaceutical applications, a stereoselective synthesis is preferred over classical resolution.

Method A: Asymmetric Reductive Amination (The "Ellman" Route)

This is the industry-standard approach for generating high-purity chiral amines. It utilizes (S)-tert-butanesulfinamide as a chiral auxiliary.

Protocol Logic:

-

Condensation: The precursor ketone, Cyclopropyl(2-fluorophenyl)methanone , is condensed with (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Titanium(IV) ethoxide is used as a Lewis acid and water scavenger to drive the equilibrium.

-

Diastereoselective Reduction: The imine is reduced using Sodium Borohydride (NaBH₄). The bulky tert-butyl group directs the hydride attack to the Re-face (or Si-face depending on conditions), establishing the (S)-stereocenter with high diastereomeric ratio (dr > 95:5).

-

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the amine hydrochloride directly without racemization.

Method B: Classical Resolution (Alternative)

Racemic cyclopropyl(2-fluorophenyl)methanamine is synthesized via reductive amination of the ketone with ammonium formate (Leuckart-Wallach) or hydroxylamine/reduction. The racemate is then resolved using (R)-Mandelic acid or (L)-Tartaric acid via fractional crystallization.

Synthesis Workflow Visualization

The following diagram illustrates the Ellman auxiliary route, highlighting the critical stereodetermining step.

Caption: Stereoselective synthesis via sulfinamide auxiliary ensures high enantiomeric excess (>99% ee).

Analytical Characterization

Validating the structure requires a combination of NMR spectroscopy and Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Analysis[8][9][10]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.60 (br s, 3H): Ammonium protons (-NH₃⁺).

-

δ 7.55 – 7.20 (m, 4H): Aromatic protons. The multiplet pattern is complex due to ¹H-¹⁹F coupling.

-

δ 3.85 (d, J = 9.5 Hz, 1H): Benzylic CH -NH₂. The doublet arises from coupling to the cyclopropyl methine.

-

δ 1.45 (m, 1H): Cyclopropyl methine CH .

-

δ 0.70 – 0.35 (m, 4H): Cyclopropyl methylene CH ₂ (diastereotopic protons appear as distinct multiplets).

-

-

¹⁹F NMR (376 MHz, DMSO-d₆):

-

δ -116.5 (s): Diagnostic signal for the ortho-fluorine substituent.

-

Chiral HPLC Method

To determine enantiomeric purity (ee%):

-

Column: Daicel Chiralpak AD-H or IC (Amylose-based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV @ 254 nm.

-

Retention: The (S)-enantiomer typically elutes first or second depending on the specific column selector; reference standards must be used.

Handling & Safety (GHS)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

Hygroscopicity: The HCl salt is hygroscopic. Weighing should be performed rapidly or in a glovebox for analytical precision.

-

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable in solid form for >2 years. Aqueous solutions should be used immediately to prevent slow hydrolysis or oxidation.

References

-

Prasugrel Impurity Profiling

-

Sastry, T. U., et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, 2013. Link

-

-

Synthesis of Cyclopropyl Ketone Precursors

-

World Intellectual Property Organization. "Process for Preparation of Prasugrel Hydrochloride." WO2012018791A2. Link

-

-

Chiral Resolution Methodologies

-

Cyclopropylamines in Drug Discovery

-

Product Data & Safety

A Technical Guide to (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride: A Chiral Building Block for CNS-Targeting Agents

Introduction: The Significance of a Structurally Unique Chiral Amine

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chiral synthetic intermediate of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] This compound, a white crystalline solid with the chemical formula C₁₀H₁₃ClFN, has emerged as a valuable building block in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] Its unique structural combination of a stereochemically defined aminomethyl group, a rigid cyclopropyl moiety, and an electronically modified 2-fluorophenyl ring offers a compelling scaffold for modulating the activity of biological targets. This guide provides an in-depth review of the synthesis, properties, and applications of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride, with a focus on its role in the development of next-generation pharmaceuticals.

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy in medicinal chemistry to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[2] The three-membered ring's inherent strain and unique electronic character can lead to favorable interactions with biological targets and offer a degree of conformational rigidity that can be advantageous for receptor binding. When combined with a 2-fluorophenyl group, which can modulate pKa and lipophilicity and introduce specific electronic interactions, the resulting scaffold becomes a powerful tool for structure-activity relationship (SAR) studies.[3]

Physicochemical Properties

A summary of the key physicochemical properties of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is presented in the table below.

| Property | Value | Source |

| CAS Number | 844470-82-2 | [1][4] |

| Molecular Formula | C₁₀H₁₃ClFN | [1][4] |

| Molecular Weight | 201.67 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Purity | Typically ≥97% | [4][5] |

| Storage | Sealed in a dry place at room temperature or 2-8°C | [4][5] |

Synthesis and Stereocontrol: Crafting a Chiral Intermediate

One plausible synthetic strategy, adapted from the synthesis of similar compounds, is outlined below.[6]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.

Step-by-Step Experimental Protocol (Adapted from Analogous Syntheses)

The following is a representative, non-validated protocol based on the synthesis of similar fluorinated phenylcyclopropylamines.[6] Researchers should optimize these conditions for the specific synthesis of the title compound.

-

Synthesis of 2-Fluorostyrene:

-

To a solution of methyltriphenylphosphonium bromide in anhydrous THF, add a strong base such as n-butyllithium at 0°C.

-

Stir the resulting ylide solution for 1 hour at room temperature.

-

Add 2-fluorobenzaldehyde dropwise at 0°C and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Purify the crude product by column chromatography to yield 2-fluorostyrene.

-

-

Enantioselective Cyclopropanation:

-

In a flame-dried flask under an inert atmosphere, dissolve 2-fluorostyrene and a chiral catalyst (e.g., a rhodium or copper complex with a chiral ligand) in a suitable solvent like dichloromethane.

-

Add a solution of ethyl diazoacetate in the same solvent dropwise over several hours at a controlled temperature (e.g., 0°C or room temperature).

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography to isolate the chiral cyclopropyl ester. The choice of the chiral catalyst's enantiomer will determine the stereochemistry of the product.

-

-

Formation of the Primary Amine:

-

Reduce the ester to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in THF.

-

Convert the alcohol to an azide. This can be achieved via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) or by converting the alcohol to a mesylate followed by displacement with sodium azide.

-

Reduce the azide to the primary amine using a reducing agent such as LiAlH₄ or by catalytic hydrogenation.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the free amine in a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[6]

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride.

-

Analytical Characterization

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), the methine proton adjacent to the nitrogen and the phenyl ring, and the aromatic protons of the 2-fluorophenyl group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclopropyl carbons, the methine carbon, and the carbons of the 2-fluorophenyl ring. The carbon attached to the fluorine atom will exhibit a characteristic coupling constant.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the free base (181.23 g/mol ) and show a characteristic fragmentation pattern.

-

Chiral HPLC (High-Performance Liquid Chromatography): To confirm the enantiomeric purity of the final product, analysis on a chiral stationary phase is essential.

Pharmacological Significance and Applications in Drug Discovery

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a key intermediate in the synthesis of compounds targeting the central nervous system.[1] Its structural motifs are particularly valuable for creating analogs of serotonin and dopamine receptor modulators.[3]

Serotonin 2C (5-HT₂C) Receptor Agonists

A significant area of application for this scaffold is in the development of selective serotonin 2C (5-HT₂C) receptor agonists.[6] The 5-HT₂C receptor is a promising target for the treatment of a range of CNS disorders, including obesity, schizophrenia, and drug addiction.[6] Agonism at this receptor is thought to modulate dopaminergic and other neurotransmitter systems, leading to therapeutic effects.

The development of selective 5-HT₂C agonists is challenging due to the high homology with other serotonin receptor subtypes, such as 5-HT₂A and 5-HT₂B. Activation of the 5-HT₂B receptor has been linked to cardiac valvulopathy, making selectivity crucial for drug safety.[6] The rigidified structure of the cyclopropylamine scaffold can contribute to this selectivity.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for compounds derived directly from (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is limited in the public domain, studies on analogous series of 2-phenylcyclopropylmethylamines offer valuable insights:

-

The Cyclopropyl Ring: This moiety provides a rigid scaffold that can orient the phenyl ring and the amine group in a specific conformation for optimal receptor binding. Its metabolic stability is also a key advantage.

-

The 2-Fluorophenyl Group: The fluorine atom at the ortho position can influence the molecule's conformation and electronic properties. It can participate in hydrogen bonding or other electronic interactions with the receptor binding pocket, potentially enhancing affinity and selectivity. The fluorine substitution can also improve metabolic stability and brain penetration.

-

The (S)-Stereochemistry: The specific stereochemistry at the benzylic carbon is often crucial for biological activity. For many CNS targets, one enantiomer is significantly more potent than the other, highlighting the importance of enantioselective synthesis.

Caption: Potential applications of the (S)-Cyclopropyl(2-fluorophenyl)methanamine scaffold.

Safety and Handling

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chemical intermediate and should be handled with appropriate precautions in a laboratory setting. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not available, information from suppliers and data for similar compounds suggest the following:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the specific SDS provided by their supplier before handling this compound.

Conclusion and Future Perspectives

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a valuable and versatile chiral building block for the synthesis of complex and biologically active molecules. Its unique combination of a cyclopropyl ring, a 2-fluorophenyl group, and a stereodefined amine makes it particularly well-suited for the development of CNS-targeting agents, especially selective 5-HT₂C receptor agonists. As the demand for novel therapeutics for neurological and psychiatric disorders continues to grow, the importance of such specialized intermediates is likely to increase. Further research into the development of more efficient and scalable synthetic routes to this and related compounds, as well as a more detailed exploration of its applications in medicinal chemistry, will undoubtedly open new avenues for drug discovery.

References

- CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents.

-

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride - Lead Sciences. Available at: [Link]

- WO2010089770A2 - Improved process for the preparation of highly pure (3r,5s)-7-[2-cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxy-6(e)-heptenoic acid and pharmaceutically acceptable salts thereof - Google Patents.

-

The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. Available at: [Link]

-

(2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride - MySkinRecipes. Available at: [Link]

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC. Available at: [Link]

- US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents.

-

(5-Cyclopropyl-2-fluorophenyl)methanamine - MySkinRecipes. Available at: [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.

-

(R)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride - Lead Sciences. Available at: [Link]

-

Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - Taylor & Francis Online. Available at: [Link]

-

(PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. Available at: [Link]

-

Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - ResearchGate. Available at: [Link]

-

1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry - Reddit. Available at: [Link]

-

Copies of 1H, 13C, 19F NMR spectra - e-space. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride [myskinrecipes.com]

- 4. (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride - Lead Sciences [lead-sciences.com]

- 5. chemscene.com [chemscene.com]

- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Applications of (S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

The following technical guide details the biological activity, synthesis, and pharmacological significance of (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride , a privileged chiral building block in modern medicinal chemistry.

CAS Number: 844470-82-2 (HCl Salt) | Formula: C₁₀H₁₃ClFN | MW: 201.67 g/mol [1]

Executive Summary

(S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a high-value chiral synthon used primarily in the synthesis of HCV NS3/4A protease inhibitors and CNS-active agents (specifically 5-HT2C receptor agonists). Its structural uniqueness lies in the (S)-cyclopropyl(2-fluorophenyl)methyl motif, which confers three critical pharmacological advantages:

-

Metabolic Resistance: The ortho-fluorine substitution blocks metabolic oxidation (P450 metabolism) at the most reactive phenyl site.

-

Conformational Locking: The cyclopropyl group acts as a rigid steric anchor, restricting the rotatable bond space more effectively than an isopropyl or ethyl group, thereby reducing the entropic penalty of binding.

-

Chiral Selectivity: The (S)-configuration is frequently the bioactive enantiomer, positioning the amine nitrogen for precise hydrogen bonding within enzyme active sites (e.g., the oxyanion hole of proteases).

Chemical Profile & Stereochemistry

The compound is a chiral benzylamine derivative. The presence of the cyclopropyl group directly attached to the benzylic carbon creates a crowded steric environment, making the stereochemistry critical for biological recognition.

| Property | Specification |

| Appearance | White to off-white crystalline solid |

| Chirality | (S)-Enantiomer (Active) |

| Solubility | Soluble in DMSO, Methanol, Water (>10 mg/mL) |

| pKa | ~9.5 (Amine conjugate acid) |

| Hygroscopicity | Moderate (Store under inert gas) |

Structural Pharmacophore Analysis

-

2-Fluorophenyl Ring: Provides π-stacking capability while the fluorine atom acts as a bioisostere for hydrogen, increasing lipophilicity and metabolic stability without significant steric perturbation.

-

Cyclopropyl Group: Functions as a "fatty" hydrophobic anchor. In HCV protease inhibitors, this group often fills the S1 or S2 hydrophobic pocket of the enzyme.

-

Primary Amine: Serves as the reactive handle for amide coupling (e.g., to form peptidomimetics) or as a key hydrogen bond donor in the final pharmacophore.

Biological Mechanism of Action[3]

A. HCV NS3/4A Protease Inhibition

This scaffold is a key intermediate for "next-generation" protease inhibitors. The NS3/4A protease is essential for viral replication.

-

Mechanism: The amine moiety of the scaffold is typically coupled to a central core (like a proline derivative or macrocycle). The (S)-cyclopropyl(2-fluorophenyl) group projects into the S2 subsite of the protease.

-